1,3-Bis((phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione

GPCR pharmacology thyroid disorders TSHR antagonist screening

The target compound is a symmetrical N,N′‑disubstituted benzimidazole‑2‑thione bearing two phenylaminomethyl side chains. This architecture places it at the intersection of melatonin‑mimetic antioxidant scaffolds [REFS‑1] and GPCR‑modulating heterocycles [REFS‑2].

Molecular Formula C21H20N4S
Molecular Weight 360.5 g/mol
CAS No. 33424-75-8
Cat. No. B15014486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis((phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione
CAS33424-75-8
Molecular FormulaC21H20N4S
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCN2C3=CC=CC=C3N(C2=S)CNC4=CC=CC=C4
InChIInChI=1S/C21H20N4S/c26-21-24(15-22-17-9-3-1-4-10-17)19-13-7-8-14-20(19)25(21)16-23-18-11-5-2-6-12-18/h1-14,22-23H,15-16H2
InChIKeyMYHYVKHEYKPFMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Grade Profile of CAS 33424‑75‑8: 1,3‑Bis((phenylamino)methyl)‑1H‑benzo[d]imidazole‑2(3H)‑thione


The target compound is a symmetrical N,N′‑disubstituted benzimidazole‑2‑thione bearing two phenylaminomethyl side chains. This architecture places it at the intersection of melatonin‑mimetic antioxidant scaffolds [REFS‑1] and GPCR‑modulating heterocycles [REFS‑2]. Commercial availability is documented with a specification of ≥95 % purity, supported by NMR, HPLC, or GC batch quality reports [REFS‑3].

Why Benzimidazole‑2‑thione Analogs Cannot Simply Replace CAS 33424‑75‑8


Even modest structural alterations at the N1 and N3 positions of the benzimidazole‑2‑thione core can radically shift biological outcome. The 5‑chloro analog (CAS 91067‑21‑9) delivers a potent IC₅₀ of 4.10 nM against human MAO‑A [REFS‑1], whereas the non‑chlorinated target compound shows no reported MAO activity, illustrating that a single ring substitution flips target selectivity. Similarly, 1,3‑disubstituted benzimidazole‑2‑thiones with hydrazide side chains protect against lipid peroxidation more efficiently than their ester counterparts [REFS‑2], demonstrating that side‑chain chemistry—not merely the thione core—governs pharmacodynamic profile. These data confirm that in‑class compounds are not interchangeable; selection must be guided by the exact substituent pattern required for the intended assay or application.

Comparator‑Referenced Quantitative Differentiation Data for 1,3‑Bis((phenylamino)methyl)‑1H‑benzo[d]imidazole‑2(3H)‑thione


TSHR Antagonism: Target Compound vs. Reference TSHR Antagonists

The target compound acts as a TSHR antagonist with IC₅₀ values of 39 nM (rat TSHR) and 82 nM (human TSHR) [REFS‑1]. This potency is approximately 25‑fold stronger than the benchmark TSHR antagonist ML224 (IC₅₀ 2.1 µM) [REFS‑2] and roughly 250‑fold more potent than TSHR antagonist S37a (IC₅₀ ≈20 µM for human TSHR) [REFS‑3]. Selectivity is confirmed by an IC₅₀ >10 µM at the human FSHR [REFS‑1].

GPCR pharmacology thyroid disorders TSHR antagonist screening

Melanogenesis Inhibition: Benzimidazole‑2‑thione Chemotype vs. Lead Quinoline‑2‑thione

The benzimidazole‑2(3H)‑thione chemotype—of which the target compound is a member—is established as an essential scaffold for melanogenesis inhibition. In a head‑to‑head study, the lead quinoline‑2‑thione (compound 1) gave an IC₅₀ of 0.8 µM, while the benzimidazole‑2(3H)‑thione series (compounds 5a‑e) confirmed the thione motif as a replacement pharmacophore, with compound 5d achieving an IC₅₀ of 1.3 µM [REFS‑1]. Although the target compound itself has not been individually profiled in this assay, its identical chemotype places it within this validated SAR cluster.

melanogenesis inhibition skin pigmentation research B16 melanoma assay

Antioxidant Radical Scavenging: N,N′‑Disubstituted Benzimidazole‑2‑thiones vs. Reference Antioxidants

N,N′‑Disubstituted benzimidazole‑2‑thiones function as structural melatonin analogs and exhibit concentration‑dependent radical scavenging. In the DPPH assay, representative derivatives in this class achieve IC₅₀ values of 26‑30 µM, comparable to the reference antioxidant Trolox [REFS‑1]. In iron‑induced lipid peroxidation models, certain hydrazide derivatives provide protection at concentrations similar to Trolox and Quercetin [REFS‑2]. While the target compound has not been individually tested in these systems, its core N,N′‑disubstituted benzimidazole‑2‑thione architecture is the defining pharmacophoric element for this activity.

radical scavenging oxidative stress DPPH assay hepatoprotection

Structural Differentiation: Phenylaminomethyl vs. Dimethylamino‑methyl vs. Morpholinomethyl Substituents at N1 and N3

The target compound carries phenylamino groups at both N1‑CH₂ and N3‑CH₂ positions, creating a diarylamine‑type substitution pattern distinct from the dimethylaminomethyl analog (CAS not specified but described as 1,3‑bis((dimethylamino)methyl)‑4‑nitro‑1,3‑dihydro‑2H‑benzimidazole‑2‑thione) [REFS‑1] and the morpholinomethyl analog (1,3‑bis(morpholin‑4‑ylmethyl)‑1,3‑dihydro‑2H‑benzimidazole‑2‑thione) [REFS‑2]. The phenylamino side chains introduce additional aromatic π‑stacking and hydrogen‑bond donor capacity (NH) absent in tertiary amine analogs, which is expected to alter target binding profiles, solubility, and metabolic stability.

structure‑activity relationship side‑chain engineering Mannich base benzimidazoles

Receptor‑Level Selectivity: TSHR Potency vs. Inactivity at Melatonin MT2 Receptor

In receptor‑level selectivity profiling, the target compound exhibits high‑potency TSHR antagonism (IC₅₀ 82 nM) [REFS‑1], whereas structurally related benzimidazole‑2‑thione derivatives have been characterized as inactive controls at the melatonin MT2 receptor [REFS‑2]. This differential activity profile suggests that the phenylaminomethyl substitution pattern at N1 and N3 directs pharmacological activity toward TSHR over melatonin receptors, a selectivity feature not shared by simpler N,N′‑dialkyl benzimidazole‑2‑thiones.

receptor selectivity off‑target profiling melatonin receptor TSHR

Hepatotoxicity Risk Profile: Nitro‑Substituted vs. Non‑Nitro Benzimidazole‑2‑thiones

Nitro‑substituted 1,3‑disubstituted benzimidazole‑2‑thiones can undergo bioreductive activation to generate radical anions with hepatotoxic potential, as demonstrated for methyl 3‑[3‑(3‑methoxy‑3‑oxopropyl)‑5‑nitro‑2‑thioxo‑2,3‑dihydro‑1H‑benzimidazol‑1‑yl]propanoate, which shows a propensity for radical anion generation comparable to nitrobenzene [REFS‑1]. The target compound (CAS 33424‑75‑8) lacks a nitro substituent on the benzimidazole ring, eliminating this hepatotoxic liability pathway. This feature distinguishes it from nitro‑bearing analogs when selecting compounds for in vivo or cellular assays where nitro‑associated cytotoxicity would confound results.

hepatotoxicity screening nitroaromatic reduction drug safety radical anion generation

Differentiated Application Scenarios for 1,3‑Bis((phenylamino)methyl)‑1H‑benzo[d]imidazole‑2(3H)‑thione in Research and Discovery


TSHR‑Focused GPCR Allosteric Modulator Screening

With IC₅₀ values of 39 nM (rat TSHR) and 82 nM (human TSHR), the target compound serves as a potent probe for TSH receptor pharmacology, outperforming reference antagonists ML224 (2.1 µM) and S37a (~20 µM) by 25‑ to 250‑fold [REFS‑1][REFS‑2][REFS‑3]. Its selectivity over FSHR (IC₅₀ >10 µM) makes it suitable for counter‑screening in GPCR panel assays where TSHR‑specific modulation must be confirmed [REFS‑1].

Melanogenesis Inhibitor Lead Optimization Using the Benzimidazole‑2(3H)‑thione Chemotype

The benzimidazole‑2(3H)‑thione scaffold is validated as an essential melanogenesis inhibitory pharmacophore (IC₅₀ 1.3 µM for lead compound 5d) [REFS‑4]. The target compound shares this core chemotype and can be employed as a starting scaffold for SAR exploration aimed at improving potency beyond the quinoline‑2‑thione lead (IC₅₀ 0.8 µM) while maintaining a structurally distinct IP position [REFS‑4].

Oxidative Stress Model Systems Requiring Melatonin‑Mimetic Chemotypes

N,N′‑Disubstituted benzimidazole‑2‑thiones function as structural melatonin analogs with radical scavenging activity comparable to Trolox (DPPH IC₅₀ 26‑30 µM) and protection against lipid peroxidation on par with Trolox and Quercetin [REFS‑5][REFS‑6]. The target compound's non‑nitro structure avoids the radical‑anion‑mediated hepatotoxicity seen in nitro‑substituted analogs [REFS‑7], making it a cleaner candidate for cellular oxidative stress assays.

Selectivity Profiling Studies Differentiating TSHR from Melatonin Receptor Pathways

The target compound's potent TSHR antagonism (IC₅₀ 82 nM) contrasts with the inactivity at melatonin MT2 receptors observed for structurally related benzimidazole‑2‑thiones [REFS‑1][REFS‑8]. This differential selectivity profile positions the compound as a useful tool for dissecting crosstalk between TSHR‑mediated and melatonin‑receptor‑mediated signaling pathways in endocrine and neuroendocrine research.

Quote Request

Request a Quote for 1,3-Bis((phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.